![molecular formula C13H11N5O4 B2895167 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034505-73-0](/img/structure/B2895167.png)
3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
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Description
Scientific Research Applications
Synthesis Methodologies
Synthesis techniques for creating highly functionalised 3-pyridin-3-ylisoxazoles and isoxazole-annulated heterocycles have been developed, demonstrating the utility of related chemical structures in constructing complex molecules. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, as discussed by Ruano et al. (2005), showcases a domino 1,3-dipolar cycloaddition and elimination approach starting from pyridine-3-nitrile oxide, which serves as a convenient scaffold for further chemical modifications Ruano, J. G., Fajardo, C., & Martín, M. R. (2005). Tetrahedron, 61, 4363-4371.
Antimicrobial Activities
Compounds with structural similarities, specifically those substituted with oxadiazoles and isoxazoles, have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. The study by Gezginci et al. (1998) indicates that pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and related structures can exhibit potent antimycobacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents Gezginci, M., Martin, A. M., & Franzblau, S. (1998). Journal of Medicinal Chemistry, 41, 2436-2438.
Chemical Reactions and Properties
The reactivity of nitrile oxides and their cycloaddition with nitriles leading to 1,2,4-oxadiazoles has been explored, indicating a versatile route to synthesize oxadiazole derivatives. Such reactions are significant for creating a variety of functional materials, as described by Nishiwaki et al. (2011), demonstrating the inverse electron-demand 1,3-dipolar cycloaddition as an efficient method for generating 3-functionalized 1,2,4-oxadiazoles Nishiwaki, N., Kobiro, K., Hirao, S., Sawayama, J., Saigo, K., Ise, Y., Okajima, Y., & Ariga, M. (2011). Organic & Biomolecular Chemistry, 9, 6750-6754.
properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c1-8-5-10(16-21-8)12-15-11(22-17-12)6-14-13(19)9-3-2-4-18(20)7-9/h2-5,7H,6H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIAJAFEUXBOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide |
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